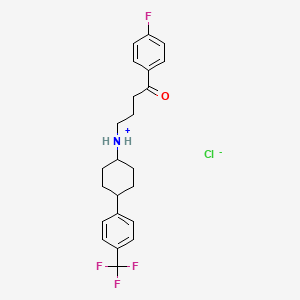
2-Phenethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenethyl-1,3-dioxolane is an organic compound with the molecular formula C10H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenethyl-1,3-dioxolane can be synthesized through the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the ring-opening of epoxides in the presence of ketones catalyzed by graphene oxide under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound often employs similar methods to those used in laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the original aldehyde or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Acid catalysts: p-Toluenesulfonic acid, sulfuric acid (H2SO4), and hydrochloric acid (HCl) .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetaldehyde or benzoic acid, while reduction can produce phenethyl alcohol .
Aplicaciones Científicas De Investigación
2-Phenethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a solvent and reagent in various biochemical assays.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1,3-dioxolane
- 2-Methyl-2-phenethyl-1,3-dioxolane
- 2-Benzyl-1,3-dioxolane
Uniqueness
2-Phenethyl-1,3-dioxolane is unique due to its specific phenethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it particularly valuable in applications requiring selective protection of carbonyl groups .
Propiedades
| 4360-60-5 | |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2 |
Clave InChI |
LEBHHJDUAJKLKG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


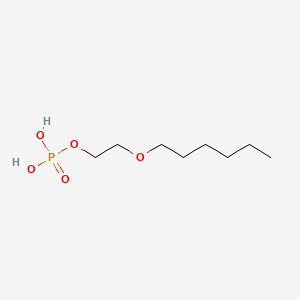
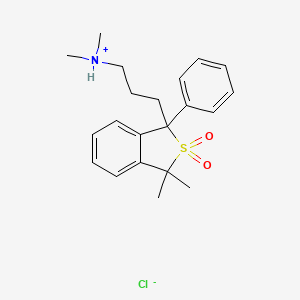
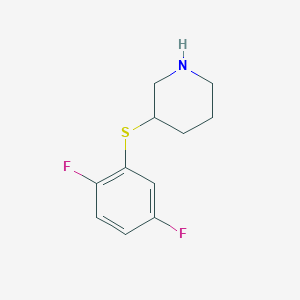
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
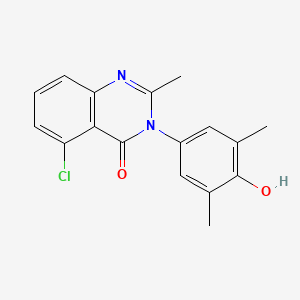
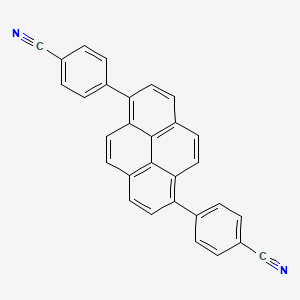
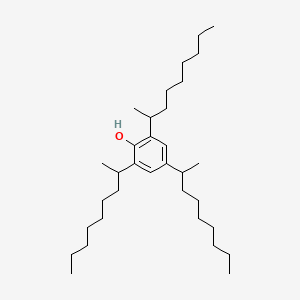
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
